N,N'-((9,10-Dihydro-2-methyl-9,10-dioxoanthracene-1,3-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)))bis(benzamide)
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Overview
Description
N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide is a complex organic compound characterized by its multiple anthracene and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The reaction is carried out under an inert atmosphere, such as nitrogen, and at low temperatures (0°C) to ensure the stability of the intermediates and the final product . The synthesized compound is then purified and characterized using various spectroscopic techniques, including NMR, IR, and GC-MS .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying DNA intercalation and its effects on biological systems.
Mechanism of Action
The mechanism by which N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide exerts its effects involves its ability to coordinate with metal ions and facilitate C-H bond activation . The compound’s bidentate directing groups bring the metal catalyst in close proximity to the target C-H bonds, promoting their activation and subsequent functionalization. This chelation-assisted mechanism is crucial for its role in metal-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N,N′-[(9,10-Dioxo-9,10-dihydroanthracene)-1,4-diyl]bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide)
- 2,2′-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid)
Uniqueness
What sets N,N’-(((2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl)bis(azanediyl))bis(9,10-dioxo-9,10-dihydroanthracene-4,1-diyl))dibenzamide apart from similar compounds is its unique combination of multiple anthracene and benzamide moieties, which provide enhanced stability and reactivity. This makes it particularly effective in metal-catalyzed C-H bond functionalization reactions, offering greater control and efficiency compared to other similar compounds.
Properties
CAS No. |
83721-60-2 |
---|---|
Molecular Formula |
C57H34N4O8 |
Molecular Weight |
902.9 g/mol |
IUPAC Name |
N-[4-[[4-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-3-methyl-9,10-dioxoanthracen-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C57H34N4O8/c1-29-43(58-39-24-26-41(60-56(68)30-14-4-2-5-15-30)47-45(39)52(64)34-20-10-12-22-36(34)54(47)66)28-38-44(51(63)33-19-9-8-18-32(33)50(38)62)49(29)59-40-25-27-42(61-57(69)31-16-6-3-7-17-31)48-46(40)53(65)35-21-11-13-23-37(35)55(48)67/h2-28,58-59H,1H3,(H,60,68)(H,61,69) |
InChI Key |
CQKFDYBUEHOIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1NC3=C4C(=C(C=C3)NC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=O)C(=O)C7=CC=CC=C7C2=O)NC8=C9C(=C(C=C8)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
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